molecular formula C17H23F3N4O B2675304 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide CAS No. 1775546-62-7

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide

Cat. No.: B2675304
CAS No.: 1775546-62-7
M. Wt: 356.393
InChI Key: JISIJGZSZUMQTI-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl and trifluoromethyl group at the 2- and 6-positions, respectively. The pyrimidine ring is linked to a piperidin-4-yl moiety, which is further functionalized with a cyclopentanecarboxamide group.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O/c1-11-21-14(17(18,19)20)10-15(22-11)24-8-6-13(7-9-24)23-16(25)12-4-2-3-5-12/h10,12-13H,2-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISIJGZSZUMQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Below are its molecular characteristics:

PropertyValue
Molecular FormulaC20H23F3N4O
Molecular Weight424.49 g/mol
CAS Number1775331-60-6
Melting PointNot available
SolubilityNot specified

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a crucial role in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against viral infections. For instance, it has shown promising results in inhibiting the replication of viruses by targeting key viral proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against various bacterial strains, including drug-resistant variants.

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the efficacy of this compound against Hepatitis C Virus (HCV). The results indicated significant inhibition of viral replication in vitro, suggesting potential for therapeutic development .
  • Antimicrobial Assessment :
    • Another study assessed the compound's activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated strong bactericidal activity at low concentrations comparable to existing antibiotics .

Summary of Biological Activities

Activity TypeTarget Organism/PathogenObserved EffectReference
AntiviralHepatitis C VirusSignificant replication inhibition
AntimicrobialMRSABactericidal at low concentrations
Enzyme InhibitionVarious enzymesReduced enzyme activity

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:
Research indicates that derivatives of this compound can serve as selective inhibitors for viral targets, particularly in the context of broad-spectrum antiviral therapies. For example, compounds with similar structural features have been validated as effective against Dengue virus (DENV) and other viral infections by modulating key pathways involved in viral replication .

2. Receptor Modulation:
The compound's ability to interact with specific receptors makes it a candidate for developing therapeutics targeting various conditions, including inflammatory diseases. Its structural components allow for potential modulation of receptor activity, which is crucial in the design of drugs aimed at conditions such as rheumatoid arthritis or multiple sclerosis .

Pharmacological Research

1. Pharmacokinetics and Bioavailability:
Studies have focused on the pharmacokinetic properties of this compound, evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding how the compound behaves in biological systems and its potential therapeutic efficacy.

2. Enzyme Inhibition Studies:
The compound has been investigated for its enzyme inhibition capabilities, particularly concerning kinases involved in signal transduction pathways. Understanding these interactions can lead to the development of targeted therapies for cancer and other diseases where these pathways are dysregulated .

Biological Research Applications

1. Cellular Signaling Pathways:
Research into the effects of this compound on cellular signaling pathways has revealed its potential role in modulating critical processes such as apoptosis and cell proliferation. These insights are valuable for developing new cancer therapies that exploit these mechanisms .

2. Drug Development:
The unique structural characteristics of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide make it an attractive scaffold for medicinal chemists looking to design novel therapeutic agents. Its derivatives are being explored for their potential to treat various diseases through innovative drug design strategies.

Case Studies

Study Focus Findings
Bekerman et al., 2017Antiviral ActivityIdentified AAK1 and GAK as targets for antiviral therapy; compounds showed efficacy against DENV .
Pu et al., 2018Kinase InhibitionDeveloped selective inhibitors with broad-spectrum antiviral activity; highlighted the importance of structure in drug design .
ResearchGate StudyCCR2/CCR5 AntagonismExplored dual antagonists that could lead to new treatments for inflammatory diseases; structural similarities noted with the target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Purine Derivatives

The compound N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (Compound 12) shares the cyclopentanecarboxamide-piperidine backbone but differs in the central heterocycle (purine vs. pyrimidine) and substituents (chlorophenyl groups vs. trifluoromethyl/methyl groups) .

  • Synthetic Yield: Compound 12 was synthesized with an 86% yield, suggesting efficient coupling under BOP-mediated conditions.
  • The pyrimidine core in the target compound may instead favor interactions with pyrimidine-binding enzymes or receptors.

Pharmacological Analogs: Fentanyl Derivatives

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide group but features a phenethyl-piperidine motif instead of a pyrimidine-linked piperidine .

  • Structural Differences: The phenethyl group in fentanyl analogs is critical for µ-opioid receptor binding, whereas the pyrimidine moiety in the target compound likely redirects selectivity toward non-opioid targets.

Kinase-Targeting Compounds

The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (EP 4 086 245 A1) shares fluorinated heterocycles and a piperidine core but incorporates additional complexity (e.g., azetidine, pyrrolopyrimidine) .

  • Molecular Weight : The JAK inhibitor has a molecular weight of 699.66 g/mol (free base: 553.51 g/mol), significantly higher than the target compound’s estimated ~400–450 g/mol range, which may influence bioavailability.
  • Therapeutic Utility : JAK inhibitors are used in inflammatory and autoimmune diseases, whereas the target compound’s simpler structure could prioritize CNS or antiviral applications.

Key Research Findings and Implications

  • Structural Flexibility : The piperidine-cyclopentanecarboxamide motif is versatile, enabling diverse biological activities depending on heterocyclic substitutions (e.g., purine for kinase inhibition, pyrimidine for metabolic stability) .
  • Fluorination Impact: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, a feature shared with the JAK inhibitor’s fluoro-isonicotinoyl group .
  • Synthetic Feasibility : High yields in analogs like Compound 12 (86%) suggest that the target compound could be synthesized efficiently using established peptide coupling reagents (e.g., BOP) .

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